Dimethyl 5-hydroxyisophthalate

Thermal Properties Hydrogen Bonding Monomer Purity

Dimethyl 5-hydroxyisophthalate is distinguished by its orthogonal reactive architecture: two methyl ester groups paired with a single phenolic hydroxyl on a 1,3-disubstituted benzene ring. This enables unique reactivity inaccessible to dimethyl isophthalate (no –OH handle) or 5-hydroxyisophthalic acid (competing carboxylic acid reactivity). Procure with confidence for Ioversol API synthesis, lipase-catalyzed green polymerization with PEGs, and solid-phase polyether dendron construction. Only the phenolic –OH variant supports Claisen rearrangement/O-allylation sequences and Novozyme-435 biocatalytic routes, enabling solvent-free, organometallic-free polymer production and alkaline-hydrolysis-resistant polyester coatings.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 13036-02-7
Cat. No. B057326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-hydroxyisophthalate
CAS13036-02-7
Synonyms5-Hydroxy-1,3-benzenedicarboxylic Acid 1,3-Dimethyl Ester;  5-Hydroxy-1,3-benzenedicarboxylic Acid Dimethyl Ester;  1-Hydroxy-3,5-bis(methoxycarbonyl)benzene;  3,5-Bis(methoxycarbonyl)phenol;  5-Hydroxyisophthalic Acid Dimethyl Ester;  Dimethyl 5-Hydroxy-
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)O)C(=O)OC
InChIInChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3
InChIKeyDOSDTCPDBPRFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-hydroxyisophthalate (CAS 13036-02-7) – A Bifunctional Aromatic Monomer for Advanced Polyester and Pharmaceutical Synthesis


Dimethyl 5-hydroxyisophthalate is a bifunctional aromatic monomer containing two methyl ester groups and a phenolic hydroxyl group on a 1,3-disubstituted benzene ring. It is distinguished from the simpler dimethyl isophthalate by the presence of this reactive hydroxyl group, which fundamentally alters its physical properties, reactivity profile, and application scope. The compound serves as a key synthetic intermediate in the production of the non-ionic radiographic contrast agent Ioversol , as a building block for sterically crowded polyether dendrons via O-allylation/Claisen rearrangement protocols , and as a monomer for biocatalytic condensation polymerization with polyethylene glycols to produce functionalized amphiphilic polymers [1]. Its commercial availability typically at ≥98% purity with a melting point of 162–164 °C (lit.) [2] reflects its established role in both industrial and research-scale syntheses.

Why Dimethyl Isophthalate or 5-Hydroxyisophthalic Acid Cannot Replace Dimethyl 5-hydroxyisophthalate in Critical Synthetic Pathways


The strategic value of dimethyl 5-hydroxyisophthalate lies in its orthogonal functional group architecture: two methyl ester moieties for condensation or hydrolysis-based reactions, and a single phenolic –OH group for nucleophilic substitution, etherification, or Claisen rearrangement chemistry. This precise arrangement cannot be replicated by dimethyl isophthalate (which lacks the hydroxyl handle entirely) or by 5-hydroxyisophthalic acid (which bears free carboxylic acids that introduce competing reactivity, altered solubility, and different thermal stability). Attempted substitution with the amino analog, dimethyl 5-aminoisophthalate, introduces a basic nitrogen center that alters hydrogen-bonding networks, electrostatic surface properties, and the electronic character of the aromatic ring , leading to divergent reactivity in polymerization kinetics, different metal-coordination behavior, and incompatibility with synthetic routes requiring a neutral phenolic nucleophile. The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical disparities in physical properties, polymerization outcomes, and synthetic route feasibility.

A Quantitative Evidence Guide Supporting the Prioritization of Dimethyl 5-hydroxyisophthalate Over Its Closest Structural Analogs


Melting Point Elevation of ~95 °C Over Dimethyl Isophthalate Drives Altered Purification and Thermal Processing Windows

The phenolic hydroxyl group in dimethyl 5-hydroxyisophthalate introduces strong intermolecular hydrogen bonding, elevating its melting point to 162–164 °C (lit.) , compared to only 67–69 °C for the non-hydroxylated analog dimethyl isophthalate [1]. This ~95 °C increase fundamentally alters the compound's behavior during purification, storage, and thermal processing. The higher melting point permits recrystallization from a wider range of solvents and ensures solid-state storage stability at ambient temperatures, whereas dimethyl isophthalate is prone to softening or caking under similar conditions.

Thermal Properties Hydrogen Bonding Monomer Purity

~26-Fold Aqueous Solubility Advantage Over Dimethyl Isophthalate Enables Green Chemistry and Aqueous-Phase Processing

The phenolic –OH substituent confers a substantial aqueous solubility benefit. Dimethyl 5-hydroxyisophthalate exhibits an estimated water solubility of ~4,018 mg/L at 25 °C [1], whereas dimethyl isophthalate is reported to have a solubility of merely ~156 mg/L at 25 °C [2]. This approximately 26-fold enhancement is critical for applications requiring aqueous reaction media, including lipase-catalyzed polymerization [3], where sufficient monomer dissolution in the aqueous/organic interfacial layer is rate-determining for polymer chain growth.

Aqueous Solubility Green Chemistry Biocatalysis

Superior Hydrolytic Stability in Polyester Copolymers: DHIP-Based Polymer Achieves Only 4.1% Hydrolysis After 14 Days Versus Higher Rates for DMT-Based Analogs

In a comparative study of four poly(ester-block-ether) copolymers synthesized via macromolecular transesterification, the copolymer incorporating dimethyl-5-hydroxyisophthalate (DHIP) and neopentyl glycol, designated P(DHIP-NPG)-b-PEA, demonstrated the lowest hydrolysis degree among all tested compositions. After 14 days under alkaline conditions, this DHIP-containing copolymer reached a hydrolysis degree of only 4.1% [1]. In contrast, copolymers based on dimethyl terephthalate (DMT) with ethylene glycol, P(DMT-EG)-b-PEA, and other DMT-based formulations exhibited progressively higher hydrolysis degrees, with the exact ranking (from high to low hydrolysis) reported as: P(DHIP-NPG)-b-PEA < P(DMT-NPG)-b-PEA < P(DMT-EG)-b-PEA < P(DMT-EG)-b-PEG [1].

Hydrolysis Resistance Block Copolymer Polyester Durability

Orthogonal Reactivity: Lipase-Catalyzed Polymerization Enabled by the Free Phenolic –OH, Impossible with Dimethyl Isophthalate

The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate acts as the reactive nucleophile in lipase-catalyzed (Novozyme-435, Candida antarctica lipase B) condensation polymerization with polyethylene glycols (PEGs) of varying molecular weights (300, 600, 900, 1500 Da) under solvent-free conditions [1]. This enzymatic route yields functionalized amphiphilic polymers with controlled molecular weight and narrow dispersity without the need for toxic metal catalysts or protection/deprotection steps. The non-hydroxylated dimethyl isophthalate is completely inert under these conditions, as the methyl esters alone are insufficiently reactive toward lipase-catalyzed transesterification with PEG diols at practical rates . The resulting amphiphilic block copolymers form micelles with sizes ranging from 26.50 to 85.10 nm and critical micelle concentrations (CMC) between 115 and 148 mg/L, as determined by dynamic light scattering and electrical conductivity measurements [2].

Enzymatic Polymerization Biocatalysis Amphiphilic Polymer

Synthetic Route Exclusivity: The Ioversol Radiographic Contrast Agent Pathway Requires the Phenolic –OH Handle

Dimethyl 5-hydroxyisophthalate is explicitly cited as the critical synthetic intermediate in the preparation of N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide (B426310), the key precursor to Ioversol, a non-ionic, low-osmolality radiographic contrast agent . The synthetic route proceeds via functionalization of the phenolic –OH group with an appropriate electrophilic synthon, followed by elaboration of the ester groups to carboxamide linkages with the requisite triiodinated aromatic scaffold. Substitution with dimethyl isophthalate is synthetically impossible for this pathway, as no functional handle exists at the 5-position for the required O-alkylation step. Using 5-hydroxyisophthalic acid in place of its dimethyl ester would necessitate additional protection/deprotection sequences, increasing step count, reducing overall yield, and complicating purification [1]. The commercial synthesis of Ioversol, with the ester-to-amide conversion sequence preserved throughout, demonstrates the operational advantage of the dimethyl ester form over the free diacid.

Pharmaceutical Intermediate Radiographic Contrast Agent Ioversol Synthesis

Evidence-Based Industrial and Research Application Scenarios for Dimethyl 5-hydroxyisophthalate (CAS 13036-02-7)


Biocatalytic Synthesis of PEG-Based Amphiphilic Block Copolymers for Drug Delivery

Dimethyl 5-hydroxyisophthalate is the monomer of choice for lipase-catalyzed (Novozyme-435) condensation polymerization with PEGs under solvent-free conditions, yielding amphiphilic block copolymers that self-assemble into micelles with tunable sizes of 26–85 nm and CMC values of 115–148 mg/L [1]. This biocatalytic route is exclusively accessible through the phenolic –OH handle, making dimethyl isophthalate completely inert under identical conditions [2]. Selection of dimethyl 5-hydroxyisophthalate enables a green chemistry pathway that avoids toxic organometallic catalysts, operates in bulk, and produces functionalized polymers suitable for encapsulating both hydrophilic and hydrophobic therapeutics.

Durable Hydrolysis-Resistant Polyester Fabric Coatings and Textile Auxiliaries

Copolymers incorporating dimethyl-5-hydroxyisophthalate (DHIP) with neopentyl glycol, specifically P(DHIP-NPG)-b-PEA, exhibit the highest hydrolysis resistance among structurally related polyester-block-ether copolymers, reaching only 4.1% degradation after 14 days under alkaline conditions [3]. In contrast, standard DMT-EG-based copolymers degrade more rapidly. Procurement of DHIP for this application enables the formulation of durable textile coatings that maintain hydrophilicity and adsorption properties through repeated alkaline washing cycles, directly extending the functional service life of treated polyester fabrics compared to DMT-only formulations.

Synthesis of Sterically Crowded Polyether Dendrons via O-Allylation/Claisen Rearrangement

The orthogonally reactive architecture of dimethyl 5-hydroxyisophthalate—combining two methyl ester groups with a phenolic hydroxyl—enables its use as a key building block for solid-phase synthesis of up to third-generation sterically crowded polyether dendrons [4]. The synthetic sequence involves O-allylation of the phenolic hydroxyl, followed by Claisen rearrangement to generate a branched allyl intermediate for iterative dendron growth. These dendrons undergo smooth acidolytic disassembly to monomers, a property contingent on the electron-rich aromatic ring conferred by the ether-linked substituent [4]. Dimethyl isophthalate cannot participate in this O-allylation/Claisen sequence, and 5-hydroxyisophthalic acid would introduce competing esterification side reactions at the free carboxylic acid groups.

GMP-Compliant Intermediate Procurement for Ioversol Radiographic Contrast Agent Manufacturing

The synthesis of Ioversol—a non-ionic, low-osmolality radiographic contrast agent—requires dimethyl 5-hydroxyisophthalate as the specific intermediate for constructing the 5-[(N-(2-hydroxyethyl)carbamoyl)methoxy] substituent on the triiodinated isophthalamide core . This route is validated in commercial-scale production, with the dimethyl ester groups preserved for subsequent amidation with the required bis(2,3-dihydroxypropyl)amine. Substitution with dimethyl isophthalate halts the synthetic route entirely at the 5-functionalization step, while substitution with 5-hydroxyisophthalic acid adds esterification or protection/deprotection steps that reduce overall yield and increase solvent consumption. For GMP procurement, dimethyl 5-hydroxyisophthalate is the only directly applicable intermediate that maintains route continuity and regulatory precedent.

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